1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:
Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to form 5-chloropyridine.
Piperidine Derivative Synthesis: The piperidine ring is functionalized to introduce the necessary substituents.
Coupling Reactions: The chloropyridine intermediate is coupled with the piperidine derivative under specific conditions, often using a base and a solvent like dichloromethane.
Naphthalene Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chloropyridine and naphthalene groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: Lacks the chlorine atom on the pyridine ring.
1-(4-((5-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone may confer unique chemical properties, such as increased reactivity or specific binding affinity, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-18-6-8-21(24-14-18)28-19-9-11-25(12-10-19)22(26)15-27-20-7-5-16-3-1-2-4-17(16)13-20/h1-8,13-14,19H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWABFZOQTQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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